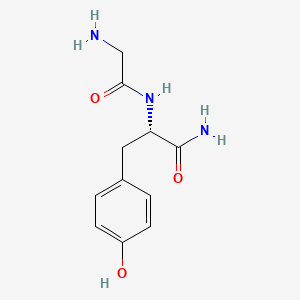

Glycyltyrosinamide

Beschreibung

Glycyltyrosinamide (CAS 3715-41-1) is a dipeptide derivative composed of glycine and tyrosine amide, with the chemical formula C₁₁H₁₅N₃O₃ . Structurally, it consists of a glycine residue linked to a tyrosine amide moiety, forming H-Gly-Tyr-NH₂. This compound is of interest in biochemical studies due to its peptide backbone and aromatic phenolic group, which may influence solubility, stability, and biological interactions. Glycyltyrosinamide is often utilized as a model substrate for enzymatic assays, particularly in protease and peptidase research .

Eigenschaften

CAS-Nummer |

3715-41-1 |

|---|---|

Molekularformel |

C11H15N3O3 |

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16) |

InChI-Schlüssel |

VJXDBZDWOCSPNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |

Sequenz |

GY |

Synonyme |

Gly-Tyr-NH2 glycyl-tyrosinamide glycyltyrosinamide GY-NH2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyltyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and tyrosine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of glycyltyrosinamide may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyltyrosinamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Reduction: The amide bonds in the peptide can be reduced under specific conditions to yield the corresponding amines.

Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Glycyltyrosinamide has several applications in scientific research:

Chemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.

Biology: It is used in studies related to protein structure and function.

Medicine: Glycyltyrosinamide and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of glycyltyrosinamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in peptide metabolism, thereby modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Glycyltyrosinamide belongs to the dipeptide amide class. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Solubility and Stability :

- Glycylglycine is highly water-soluble due to its small size and lack of aromatic groups, making it ideal for buffering in physiological pH ranges .

- Glycyltyrosinamide’s tyrosine moiety reduces solubility in aqueous media but increases affinity for hydrophobic environments, such as enzyme active sites .

Biological Activity :

- Glycyltyrosinamide is primarily used in enzymatic studies, whereas glycylglycine serves as a metal chelator in cell culture media .

- Ammonium glycyrrhizinate exhibits broad pharmacological activities, including anti-inflammatory and hepatoprotective effects, unrelated to peptide-based mechanisms .

Analytical Methods for Characterization

Comparative studies often employ techniques such as HPLC , mass spectrometry , and NMR (as outlined in glycan analysis protocols and structural elucidation guidelines ). For example:

- Glycyltyrosinamide : Characterized via reverse-phase HPLC with UV detection at 280 nm (tyrosine absorption) .

- Ammonium Glycyrrhizinate: Requires IR spectroscopy and molecular weight distribution analysis due to its complex triterpenoid structure .

Regulatory and Industrial Relevance

- Pharmaceutical Applications : Glycyltyrosinamide’s role is confined to research, while ammonium glycyrrhizinate is approved in pharmacopeias (e.g., USP, EP) as an active pharmaceutical ingredient .

- Quality Control : For peptide-based compounds like glycyltyrosinamide, structural confirmation via tandem MS and purity assessments are critical, aligning with ICH guidelines for biopharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.